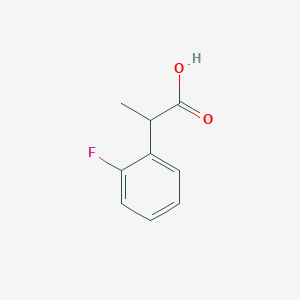
2-(2-Fluorphenyl)propansäure
Übersicht
Beschreibung
2-(2-Fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.167. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(2-Fluorphenyl)propansäure kann als Baustein in der organischen Synthese verwendet werden . Ihre einzigartige Struktur ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen und so zur Synthese komplexer organischer Moleküle beizutragen.
Arzneimittelentwicklung
Die einzigartige Struktur der Verbindung ermöglicht vielfältige Anwendungen in der Arzneimittelentwicklung. Ihre Fluorphenylgruppe könnte möglicherweise spezifisch mit biologischen Zielstrukturen interagieren, was sie zu einem wertvollen Bestandteil bei der Entwicklung neuer Medikamente macht.
Herstellung von Phenylboronsäure-Catechol-Estern
Sie kann als Reaktant zur Herstellung von Phenylboronsäure-Catechol-Estern verwendet werden . Diese Ester sind vielversprechende Anionenrezeptoren für Polymerelektrolyte .
Diastereoselektive Synthese von trisubstituierten Allylalkoholen
This compound kann bei der diastereoselektiven Synthese von trisubstituierten Allylalkoholen eingesetzt werden . Dieser Prozess beinhaltet eine Rhodium-katalysierte Arylierung .
Ortsspezifische Suzuki-Miyaura-Arylierungsreaktionen
Diese Verbindung kann an ortsspezifischen Suzuki-Miyaura-Arylierungsreaktionen teilnehmen . Dies ist eine Art von Kreuzkupplungsreaktion, die zur Synthese von Biarylen verwendet wird, einer wichtigen Struktur in Pharmazeutika .
Rhodium-katalysierte enantioselektive Additionsreaktionen
This compound kann in Rhodium-katalysierten enantioselektiven Additionsreaktionen eingesetzt werden . Diese Reaktionen sind wichtig bei der Synthese von chiralen Molekülen .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Fluorophenyl)propanoic acid Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Fluorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
The specific mode of action of 2-(2-Fluorophenyl)propanoic acid It’s known that similar compounds interact with their targets, leading to various biological activities . The exact interaction of 2-(2-Fluorophenyl)propanoic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Fluorophenyl)propanoic acid Related compounds have been found to possess various biological activities, affecting a range of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Fluorophenyl)propanoic acid Similar compounds generally have moderately short initial half-lives of 2–5 hours . These properties can impact the bioavailability of 2-(2-Fluorophenyl)propanoic acid , influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of 2-(2-Fluorophenyl)propanoic acid Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and others . These effects are likely the result of the compound’s interaction with its targets.
Biochemische Analyse
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNLAUFNKNYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73041-90-4 | |
| Record name | 2-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)
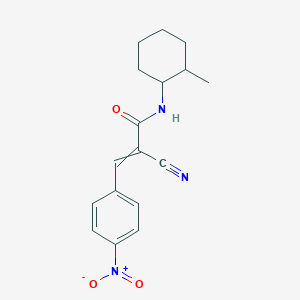
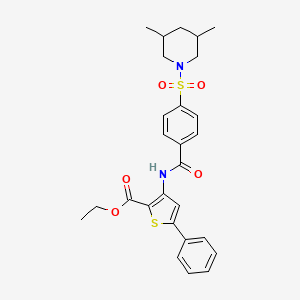


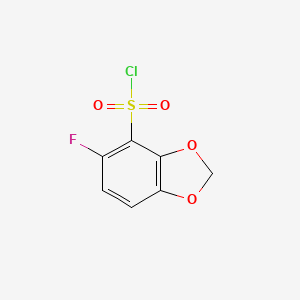
![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)
![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)
![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)
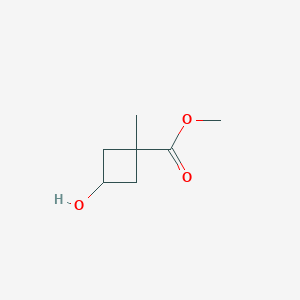
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)
